5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
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Overview
Description
Selligueain A is an A-type proanthocyanidin trimer of the propelargonidin type. It is extracted from the rhizome of the fern Selliguea feei, which is found in Indonesia . This compound is known for its sweetener properties, with a relative sweetness 35 times that of a 2% w/v aqueous sucrose solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Selligueain A involves several key steps. One notable method includes the de novo synthetic approach to the selectively protected epiafzelechin unit, which is then converted to three flavan units . The reactions are typically performed in flame-dried glassware under an atmosphere of dry argon to prevent moisture and air sensitivity . Ethereal solvents and dichloromethane are purified under argon using an Organic Solvent Pure Unit .
Industrial Production Methods
While specific industrial production methods for Selligueain A are not widely documented, the extraction from the rhizomes of Selliguea feei involves solvent extraction and fractionation by Sephadex LH-20 column chromatography . This method yields a 2.42% isolated yield on a dry matter basis .
Chemical Reactions Analysis
Types of Reactions
Selligueain A undergoes various chemical reactions, including oxidation and thiolysis. The thiolysis of Selligueain A confirms its structure and produces thiolytic products .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Selligueain A include n-butyllithium, tetrahydrofuran (THF), and boron trifluoride diethyl etherate (BF3·OEt2) . These reactions are typically carried out at low temperatures, such as -78°C .
Major Products
The major products formed from the reactions of Selligueain A include methyl 2-[(2R,3R,4S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-yl]acetate and 4β-(carboxymethyl)sulphanylepiafzelechin-(2β→O→7,4β→8)-epiafzelechin methyl ester .
Scientific Research Applications
Selligueain A has several scientific research applications:
Antioxidant Activity: It possesses high antioxidant capacity, making it valuable in studies related to oxidative stress and free radical scavenging.
Anti-inflammatory and Analgesic Activities: Selligueain A has been shown to have anti-inflammatory and analgesic properties, which are useful in medical research.
Sweetener Properties: Due to its high sweetness, it is studied for potential use as a natural sweetener.
Mechanism of Action
Selligueain A exerts its effects through the inhibition of pro-inflammatory mediators. It suppresses the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) in inflammatory cells . This inhibition is achieved by targeting the pathways involved in the synthesis of these mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Selligueain B: A demethylated version of Selligueain A, also isolated from Selliguea feei.
Afzelechin: A monomeric unit found in Selligueain A.
Kaempferol-3-O-β-D-glucopyranoside-7-O-α-L-rhamnopyranoside: Another compound isolated from Selliguea feei.
Uniqueness
Selligueain A is unique due to its high sweetness and significant antioxidant and anti-inflammatory activities. Its structure as an A-type proanthocyanidin trimer with specific interflavanyl linkages distinguishes it from other similar compounds .
Properties
Molecular Formula |
C45H36O15 |
---|---|
Molecular Weight |
816.8 g/mol |
IUPAC Name |
5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2 |
InChI Key |
PMDYNLFGCCRGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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